
Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester is a chemical compound with potential applications in various fields, including pharmaceuticals and fine chemicals. This compound is characterized by its unique structure, which includes a cyclobutyl ring and a formyl group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester typically involves the reaction of cis-3-formylcyclobutylamine with phenylmethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products
Oxidation: Carbamic acid, N-(cis-3-carboxycyclobutyl)-, phenylmethyl ester
Reduction: Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester
Substitution: Products depend on the nucleophile used, resulting in different substituted esters
科学研究应用
Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical products.
作用机制
The mechanism of action of Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing the active form of the compound that can interact with biological targets.
相似化合物的比较
Similar Compounds
- Carbamic acid, (3-formylcyclobutyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (3-formylcyclobutyl)-, methyl ester
Uniqueness
Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester is unique due to its specific structural features, such as the cis-3-formylcyclobutyl moiety and the phenylmethyl ester group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
benzyl N-(3-formylcyclobutyl)carbamate |
InChI |
InChI=1S/C13H15NO3/c15-8-11-6-12(7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2,(H,14,16) |
InChI 键 |
RQWBKKRISWZEQS-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


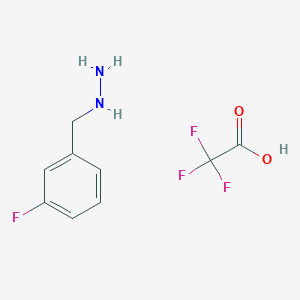

![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
![1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B15130939.png)
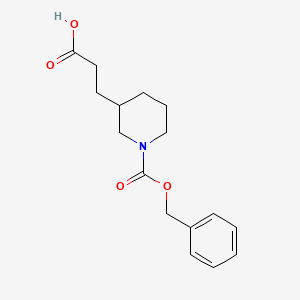
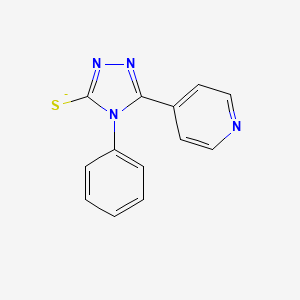
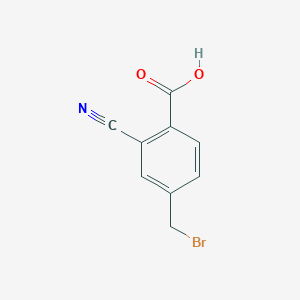

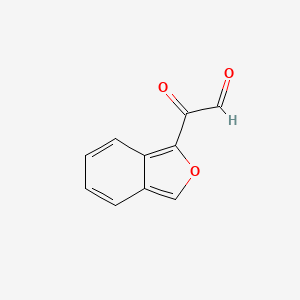
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylate](/img/structure/B15130978.png)
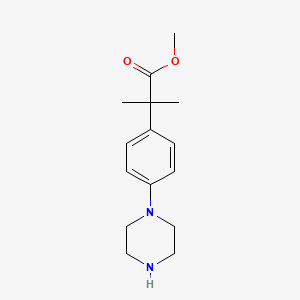
![6-Methylspiro[2.5]octan-6-amine](/img/structure/B15130988.png)

![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B15130998.png)
